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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

This technical guide provides a comprehensive overview of the preclinical pharmacology of
JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor
gamma t (RORyt). This document is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of targeting the RORyt
pathway in autoimmune and inflammatory diseases.

Introduction

The nuclear receptor RORyt is a master regulator of T helper 17 (Th17) cell differentiation and
the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-
22.[1][2][3] The IL-23/IL-17 axis, in which RORyt plays a pivotal role, is strongly implicated in
the pathogenesis of numerous autoimmune diseases such as psoriasis and psoriatic arthritis.
[1][2][3][4] INJ-61803534 was developed as a small molecule inhibitor to suppress the
transcriptional activity of RORyt, thereby blocking Th17-mediated inflammation.[3][4]

In Vitro Pharmacology
Potency and Selectivity

JNJ-61803534 demonstrates potent and selective inverse agonism of RORyt. Its activity was
assessed using a 1-hybrid reporter assay in HEK-293T cells, where it inhibited RORyt-driven
transcription with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The
compound exhibited high selectivity for RORyt over the closely related family members, RORa
and ROR}.
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Table 1: In Vitro Potency and Selectivity of INJ-61803534

Target Assay Type Cell Line IC50 (nM) Reference
1-Hybrid

RORyt HEK-293T 9.6+6 [3]
Reporter Assay
1-Hybrid

RORa HEK-293T >2000 [3]
Reporter Assay
1-Hybrid

RORP HEK-293T >2000 [3]
Reporter Assay

Cellular Functional Activity

JNJ-61803534 effectively suppresses the production of key Th17 cytokines in human CD4+ T
cells under Th17 differentiation conditions. The compound demonstrated a concentration-
dependent inhibition of IL-17A, IL-17F, and IL-22 production. Importantly, INJ-61803534 did
not affect the production of IFNy under Thl polarizing conditions, nor did it impact the
differentiation or suppressive function of regulatory T cells (Tregs), highlighting its specific effect
on the Th17 lineage.[1][2]

Table 2: Cellular Functional Activity of INJ-61803534 in Human CD4+ T Cells

Cytokine Assay Type IC50 (nM) Reference
Th17 Differentiation

IL-17A 19 (14-26) [5]
Assay
Th17 Differentiation

IL-17F 22 (8-62) [5]
Assay
Th17 Differentiation

IL-22 27 (13-55) [5]
Assay
Th1 Differentiation No significant

IFNy o [1][2]
Assay inhibition
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In Vivo Pharmacology

The in vivo efficacy of INJ-61803534 was evaluated in two standard preclinical models of
autoimmune disease: the mouse collagen-induced arthritis (CIA) model and the imiquimod-
induced mouse model of skin inflammation.

Collagen-Induced Arthritis (CIA) Model

In the mouse CIA model, a widely used model for rheumatoid arthritis, oral administration of
JNJ-61803534 resulted in a dose-dependent reduction in the clinical signs of arthritis.[1][2] A
maximum inhibition of the clinical score of approximately 90% was achieved, demonstrating
robust anti-inflammatory effects in vivo.[1][2]

Table 3: In Vivo Efficacy of INJ-61803534 in the Mouse Collagen-Induced Arthritis (CIA) Model

. . Maximum Inhibition of
Dosing Regimen . Reference
Clinical Score

3-100 mg/kg, twice daily (BID) ~90% [11[2]
) Significant attenuation of
60 mg/kg, once daily (QD) ) ] [1]
inflammation

Imiquimod-Induced Skin Inflammation Model

JNJ-61803534 also demonstrated significant efficacy in a mouse model of psoriasis-like skin
inflammation induced by the topical application of imiquimod.[1][2] The compound dose-
dependently inhibited the expression of RORyt-regulated genes in the inflamed skin, including
IL-17A, IL-17F, IL-22, and IL-23R.[1][2]

Table 4: In Vivo Efficacy of INJ-61803534 in the Imiquimod-Induced Skin Inflammation Model
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Dosing Regimen Key Findings Reference

Significant inhibition of disease
score and dose-dependent

30 and 100 mg/kg, orally inhibition of IL-17A, IL-17F, IL- [1112]
22, and IL-23R gene

expression.

Experimental Protocols
RORyt 1-Hybrid Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORVt.
Methodology:

e Cell Culture and Transfection: HEK-293T cells are cultured in a suitable medium. Cells are
transiently transfected with two plasmids:

o An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding
domain of human RORyt (or RORa/RORJ for selectivity assessment).

o Areporter plasmid containing a luciferase gene under the control of a promoter with GAL4
upstream activating sequences.

o Compound Treatment: Following transfection, the cells are treated with serial dilutions of
JNJ-61803534 or vehicle control.

» Luciferase Activity Measurement: After an overnight incubation, cell lysates are prepared,
and luciferase activity is measured using a luminometer and a suitable luciferase assay
reagent.

» Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is
calculated from the concentration-response curve.

In Vitro Human Th17 Differentiation Assay
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This assay assesses the effect of INJ-61803534 on the differentiation of naive CD4+ T cells
into Th17 cells and their cytokine production.

Methodology:

« |solation of Naive CD4+ T Cells: Naive CD4+ T cells are isolated from human peripheral
blood mononuclear cells (PBMCs) using negative selection magnetic beads.

o Cell Culture and Differentiation: The isolated naive CD4+ T cells are cultured in the presence
of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The culture
medium is supplemented with a cocktail of cytokines to induce Th17 differentiation (e.g., IL-
1B, IL-6, IL-23, and TGF-) and neutralizing antibodies against IFNy and IL-4 to prevent
differentiation into other T helper lineages.

e Compound Treatment: INJ-61803534 or vehicle control is added to the culture at the time of
cell stimulation.

o Cytokine Measurement: After several days of culture, the supernatants are collected, and the
concentrations of IL-17A, IL-17F, and IL-22 are measured by ELISA or a multiplex bead-
based immunoassay.

Mouse Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to study the pathology of rheumatoid arthritis and to
evaluate the efficacy of anti-inflammatory compounds.

Methodology:

¢ Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type I
collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the
tail. A booster immunization with type Il collagen in Incomplete Freund's Adjuvant (IFA) is
administered 21 days after the primary immunization.

o Compound Administration: Oral administration of JINJ-61803534 or vehicle control is initiated
at the onset of clinical signs of arthritis (typically around day 21-25) and continued daily for a
specified period.
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 Clinical Scoring: The severity of arthritis in each paw is assessed and scored based on the
degree of erythema and swelling. A cumulative clinical score per animal is calculated.

» Histopathological Analysis: At the end of the study, the paws are collected, fixed, and
processed for histological examination to assess inflammation, cartilage damage, and bone
erosion.

Imiquimod-Induced Psoriasis-like Skin Inflammation
Model

This model mimics the key features of human psoriasis, including epidermal hyperplasia and
infiltration of inflammatory cells.

Methodology:

Induction of Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to
the shaved back and/or ear of BALB/c or C57BL/6 mice for several consecutive days.

o Compound Administration: JNJ-61803534 or vehicle control is administered orally, typically
starting from the first day of imiquimod application.

¢ Assessment of Skin Inflammation: The severity of skin inflammation is evaluated daily by
scoring erythema, scaling, and skin thickness.

o Gene Expression Analysis: At the end of the experiment, skin biopsies are collected, and
RNA is extracted to quantify the expression of RORyt target genes (e.g., IL-17A, IL-17F, IL-
22, IL-23R) by quantitative real-time PCR (qRT-PCR).

Visualizations
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Caption: RORyt signaling pathway in Th17 cell differentiation and the inhibitory action of INJ-
61803534.

In Vitro Experimental Workflow for JNJ-61803534

/RORyt 1-Hybrid Reporter Assay\ /Human Th17 Differentiation Assay\

Transfect HEK-293T cells .
(with RORyt and Luciferase plasmids) (Isolate Naive CD4+T Cells)

(I’reat with JNJ-61803534) (Culture with Th17 polarizing cytokines)
(Measure Luciferase Activita Great with JNJ—6180353£D
Calculate IC50 (Measure IL-17A/F, IL-22 by ELISA)

Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the in vitro characterization of INJ-61803534.
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In Vivo Experimental Workflow for JINJ-61803534
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Caption: Workflow for the in vivo efficacy evaluation of INJ-61803534.

Conclusion

JNJ-61803534 is a potent and selective RORyt inverse agonist that effectively suppresses the
Th17 pathway both in vitro and in vivo. Its ability to inhibit the production of key pro-
inflammatory cytokines and ameliorate disease in preclinical models of arthritis and psoriasis
highlights the therapeutic potential of targeting RORyt for the treatment of autoimmune and
inflammatory disorders. Although the clinical development of INJ-61803534 was terminated
due to toxicity findings in rabbit embryo-fetal studies, the preclinical data generated for this
compound provide a valuable pharmacological benchmark for the development of future
RORVyt inhibitors.[3][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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